N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
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Overview
Description
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is a complex organic compound that features a bromophenyl group and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide typically involves the reaction of 4-bromoaniline with phthalic anhydride to form the intermediate phthalimide derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Oxidation Reactions: The phthalimide moiety can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with proteins, while the phthalimide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
- N-(4-fluorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
- N-(4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
Uniqueness
N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it valuable in specific applications where halogen bonding is crucial.
Properties
Molecular Formula |
C22H15BrN2O3 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H15BrN2O3/c23-16-10-12-17(13-11-16)24(20(26)15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)22(25)28/h1-13H,14H2 |
InChI Key |
HWBBVBWPAKIVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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